

Rheochrysin (Physcion-8-O- β -D-glucoside): A Technical Guide to Identification and Analysis

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Compound of Interest

Compound Name: *Rheochrysin*

Cat. No.: *B072260*

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Introduction

Rheochrysin, also known as Physcion-8-O- β -D-glucoside, is a naturally occurring anthraquinone glycoside found in a variety of medicinal plants, including species of *Rheum* (rhubarb), *Fallopia*, and *Rumex*. This compound has garnered significant interest within the scientific community due to its diverse pharmacological activities, which include anti-inflammatory, antioxidant, and anti-cancer properties. This technical guide provides an in-depth overview of the identification, quantification, and proposed mechanisms of action of **Rheochrysin**, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Rheochrysin is the 8-O-glucoside of physcion. Its chemical structure consists of a physcion aglycone linked to a β -D-glucopyranosyl moiety. A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Source |
|-------------------|---------------------------------------------------------------------------------------|------------------|
| Molecular Formula | C ₂₂ H ₂₂ O ₁₀ | --INVALID-LINK-- |
| Molecular Weight | 446.4 g/mol | --INVALID-LINK-- |
| CAS Number | 23451-01-6 | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Melting Point | 204 °C | --INVALID-LINK-- |
| Synonyms | Physcion-8-O-beta-D-glucoside, Physcion 8-O-beta-D-glucopyranoside, Anthraglycoside A | --INVALID-LINK-- |

Identification and Quantification Methods

The accurate identification and quantification of **Rheochrysin** from complex matrices such as plant extracts or biological samples require robust analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with various detectors, particularly mass spectrometry, is the method of choice. Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for unambiguous structural elucidation.

Experimental Protocol: UPLC-Q-TOF-MS/MS for the Identification and Quantification of Rheochrysin

This protocol is a representative method based on established procedures for the analysis of anthraquinones and their glycosides in plant extracts. Optimization may be required for specific matrices.

1. Sample Preparation (from Rhubarb Root)

- Grinding: Mill the dried rhubarb root to a fine powder (40-60 mesh).
- Extraction: Accurately weigh 1.0 g of the powdered sample and place it in a conical flask. Add 25 mL of 70% methanol.

- Ultrasonication: Perform ultrasonic-assisted extraction for 30 minutes at room temperature.
- Centrifugation: Centrifuge the extract at 10,000 rpm for 15 minutes.
- Filtration: Filter the supernatant through a 0.22 μm syringe filter into an HPLC vial.

2. UPLC-Q-TOF-MS/MS Parameters

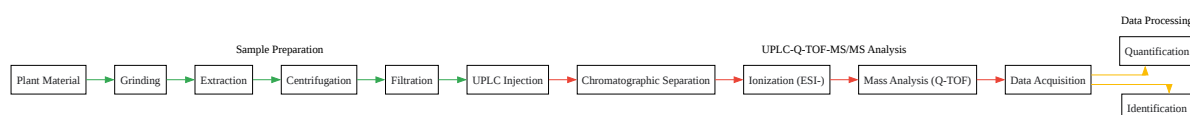
| Parameter | Specification |
|-------------------------|--------------------------------------------------------------------------------------------------|
| Chromatographic System | Waters ACQUITY UPLC I-Class or equivalent |
| Column | ACQUITY UPLC BEH C18 column (100 mm × 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-2 min, 5-15% B; 2-10 min, 15-40% B; 10-15 min, 40-70% B; 15-18 min, 70-95% B; 18-20 min, 95% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 2 µL |
| Mass Spectrometer | Waters Xevo G2-XS QTOF or equivalent |
| Ionization Mode | ESI Negative |
| Capillary Voltage | 2.5 kV |
| Sampling Cone | 40 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 450 °C |
| Desolvation Gas Flow | 800 L/h |
| Cone Gas Flow | 50 L/h |
| Acquisition Mode | MS ⁺ E |
| Collision Energy | Low energy: 6 eV; High energy ramp: 20-40 eV |

3. Data Analysis

- Identification: **Rheochrysin** is identified based on its retention time and accurate mass-to-charge ratio (m/z) of the precursor ion and its fragment ions. The expected $[M-H]^-$ ion for

Rheochrysin is m/z 445.1138.

- Quantification: For quantitative analysis, a calibration curve is constructed using a certified reference standard of **Rheochrysin**. The peak area of the precursor ion or a specific fragment ion is plotted against the concentration.



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Figure 1. Workflow for **Rheochrysin** Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of natural products. While a complete, assigned spectrum for **Rheochrysin** is not readily available in the public domain, the following are expected key signals based on its structure and data from similar compounds.

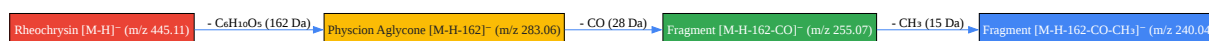
- ¹H-NMR: The proton NMR spectrum would be expected to show signals for the aromatic protons of the anthraquinone core, a methyl group, a methoxy group, and the protons of the glucose moiety. The anomeric proton of the β-D-glucose would appear as a doublet at approximately 5.0-5.5 ppm.
- ¹³C-NMR: The carbon NMR spectrum would display signals for the carbonyl carbons of the quinone system (around 180-190 ppm), aromatic carbons, the carbons of the methyl and methoxy groups, and the six carbons of the glucose unit.

A definitive structural confirmation requires a complete set of 1D and 2D NMR experiments (COSY, HSQC, HMBC).

Mass Spectrometry (MS)

Mass spectrometry, particularly tandem MS (MS/MS), is crucial for both the identification and structural characterization of **Rheochrysin**.

- Precursor Ion: In negative ion mode ESI, **Rheochrysin** will form a deprotonated molecule $[M-H]^-$ at an m/z of approximately 445.11.
- Fragmentation Pattern: A characteristic fragmentation of O-glycosides is the neutral loss of the sugar moiety. For **Rheochrysin**, a prominent fragment ion would be observed corresponding to the loss of the glucose unit (162.05 Da), resulting in the physcion aglycone fragment $[M-H-162]^-$ at m/z 283.06. Further fragmentation of the physcion aglycone can occur through the loss of CO (28 Da) and CH_3 (15 Da).



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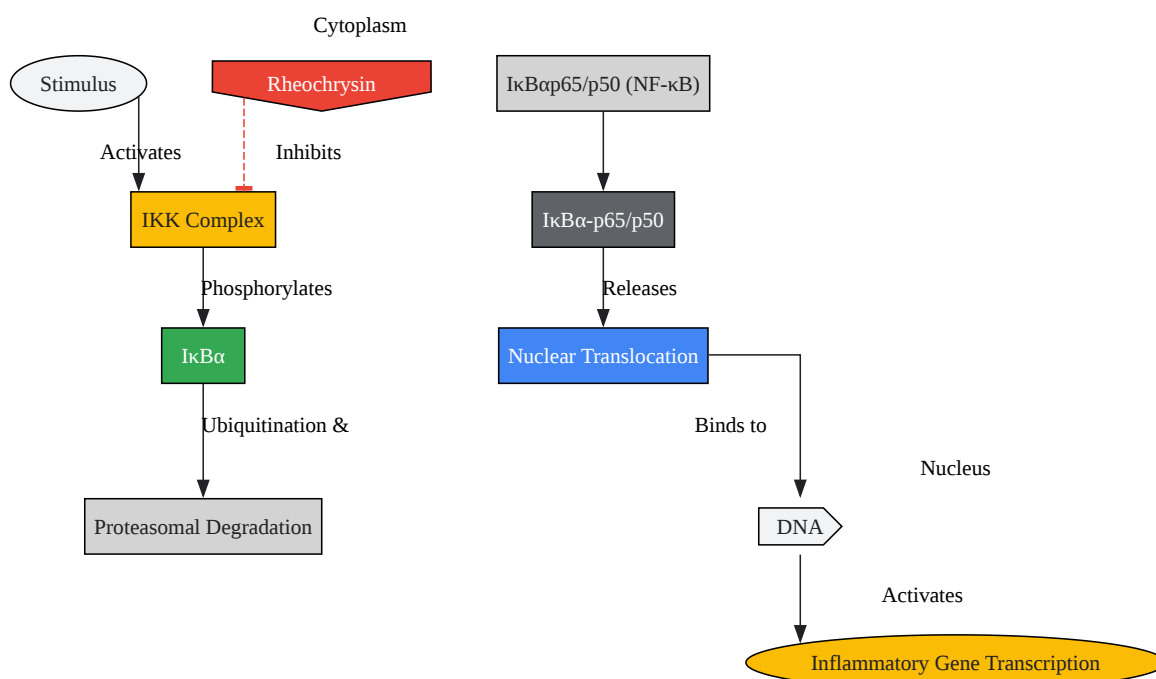
Figure 2. Proposed MS/MS Fragmentation of **Rheochrysin**.

Mechanism of Action

Rheochrysin has been reported to exert its biological effects through the modulation of several key signaling pathways, primarily the NF- κ B and RIPK1-mediated necroptosis pathways.

Inhibition of the NF- κ B Signaling Pathway

The NF- κ B (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation, immunity, and cell survival. In its inactive state, NF- κ B is sequestered in the cytoplasm by inhibitor of κ B (I κ B) proteins. Upon stimulation, the I κ B kinase (IKK) complex phosphorylates I κ B, leading to its ubiquitination and proteasomal degradation. This allows NF- κ B to translocate to the nucleus and activate the transcription of pro-inflammatory genes. **Rheochrysin** is thought to inhibit this pathway, potentially by preventing the phosphorylation and subsequent degradation of I κ B α , thereby blocking the nuclear translocation of the p65 subunit of NF- κ B.



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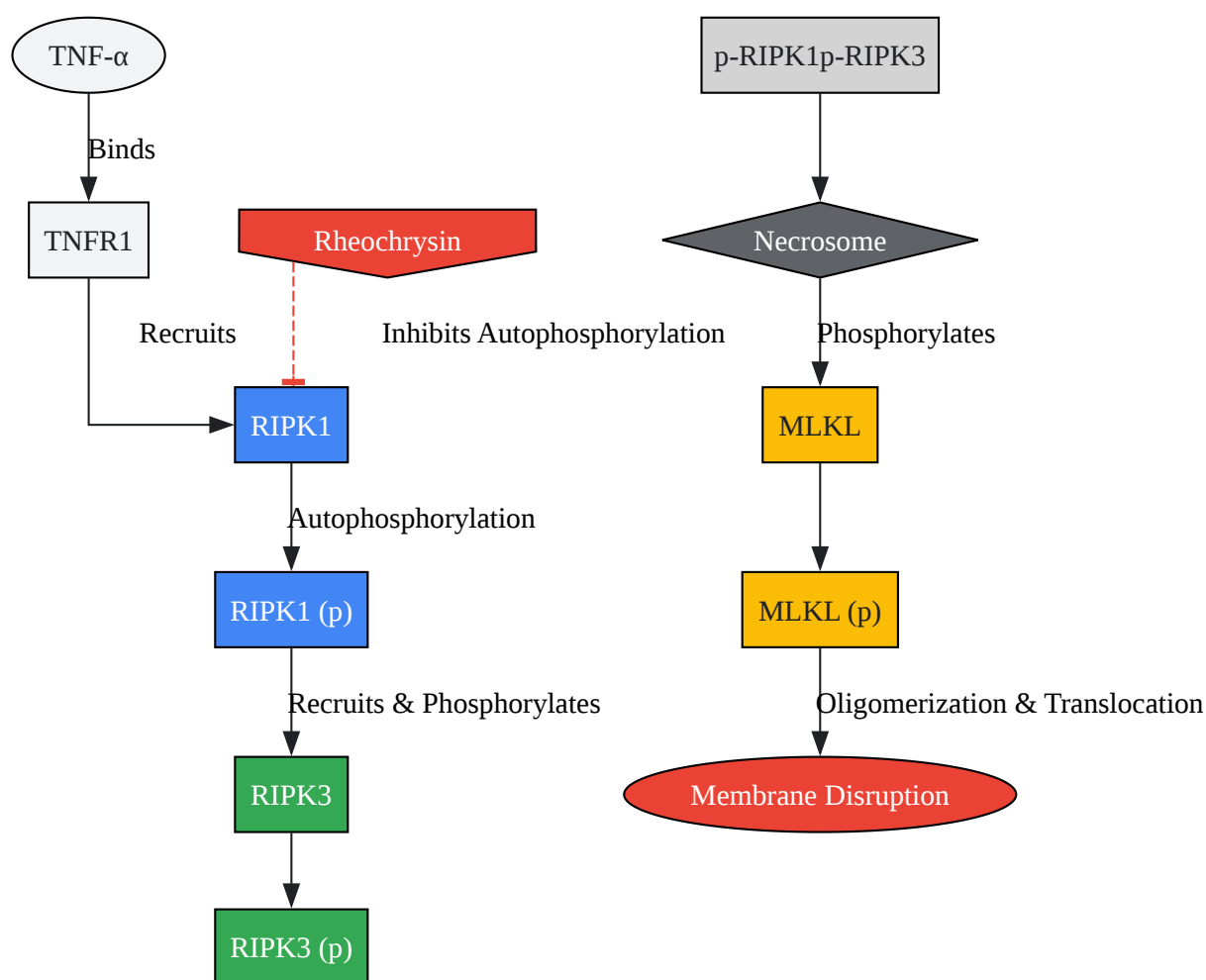
Figure 3. **Rheochrysin's** Inhibition of NF-κB Pathway.

Inhibition of RIPK1-Mediated Necroptosis

Necroptosis is a form of programmed necrosis that is dependent on the kinase activity of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3. In response to certain stimuli, such as TNF-α, RIPK1 is activated through autophosphorylation. This leads to the recruitment and phosphorylation of RIPK3, forming a complex known as the necrosome. The necrosome then

phosphorylates Mixed Lineage Kinase Domain-Like (MLKL), which oligomerizes and translocates to the plasma membrane, leading to membrane rupture and cell death.

Rheochrysin has been identified as an inhibitor of this pathway, likely by targeting the kinase activity of RIPK1 and preventing its autophosphorylation, a critical step for necrosome formation.



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Figure 4. **Rheochrysin's** Inhibition of Necroptosis.

Conclusion

Rheochrysin (Physcion-8-O- β -D-glucoside) is a promising natural compound with well-documented anti-inflammatory and anti-cancer properties. Its identification and quantification are reliably achieved through a combination of chromatographic and spectroscopic techniques, with UPLC-Q-TOF-MS/MS being a particularly powerful tool. The inhibitory effects of **Rheochrysin** on the NF- κ B and RIPK1-mediated necroptosis signaling pathways provide a mechanistic basis for its observed biological activities. Further research into its specific molecular targets and pharmacokinetic profile will be crucial for its potential development as a therapeutic agent.

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